8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Overview
Description
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a chemical compound with the CAS Number: 1022972-01-5 . It has a molecular weight of 176.22 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be achieved through the acylation of commercially available 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization by the action of CF3SO3H .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5,11H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 229-231 degrees Celsius .Mechanism of Action
The mechanism of action of 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves the activation of D1 dopamine receptors. This activation leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. These effects include increased locomotor activity, improved cognitive function, and enhanced synaptic plasticity. Additionally, this compound has been found to have potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one in lab experiments is its selectivity for D1 dopamine receptors. This allows for more specific and targeted studies of dopamine signaling pathways. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its downstream targets. Finally, the development of more selective and potent D1 dopamine receptor agonists may lead to new discoveries in the field of dopamine signaling.
Scientific Research Applications
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been extensively used in scientific research, specifically in the study of dopamine receptors. This compound has been found to be a selective D1 dopamine receptor agonist and has been used to study the role of dopamine in various physiological processes, including motor control, reward, and addiction.
Safety and Hazards
properties
IUPAC Name |
8-amino-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSBFKKRPRPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)C(=O)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1022972-01-5 | |
Record name | 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.